5-Chloro-2-(2,2-difluoroethoxy)pyridine
Overview
Description
5-Chloro-2-(2,2-difluoroethoxy)pyridine: is a chemical compound with the molecular formula C7H6ClF2NO. It is a pyridine derivative, characterized by the presence of a chlorine atom at the 5-position and a 2,2-difluoroethoxy group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2,2-difluoroethoxy)pyridine typically involves the reaction of 5-chloropyridine with 2,2-difluoroethanol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(2,2-difluoroethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Addition Reactions: The difluoroethoxy group can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-(2,2-difluoroethoxy)pyridine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of the chlorine and difluoroethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
- 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine
- 5-Chloro-2,3-difluoropyridine
- 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
Comparison: Compared to similar compounds, 5-Chloro-2-(2,2-difluoroethoxy)pyridine is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and stability, making it suitable for various applications. Additionally, the specific positioning of the chlorine and difluoroethoxy groups on the pyridine ring can influence the compound’s biological activity and interactions with molecular targets .
Properties
IUPAC Name |
5-chloro-2-(2,2-difluoroethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHCFNRGSWDBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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